molecular formula C23H25ClN4O3S B11582941 1-amino-N-(4-chlorophenyl)-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide

1-amino-N-(4-chlorophenyl)-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11582941
M. Wt: 473.0 g/mol
InChI Key: SMQDVIHRIRIAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound It belongs to the class of thieno[2,3-b]pyridine derivatives, which are known for their diverse biological activities

Preparation Methods

The synthesis of 1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several steps. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, isocyanates, and sodium borohydride. Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and other cyclic derivatives .

Scientific Research Applications

1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C23H25ClN4O3S

Molecular Weight

473.0 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide

InChI

InChI=1S/C23H25ClN4O3S/c1-23(2)11-15-16(12-31-23)20(28-7-9-30-10-8-28)27-22-17(15)18(25)19(32-22)21(29)26-14-5-3-13(24)4-6-14/h3-6H,7-12,25H2,1-2H3,(H,26,29)

InChI Key

SMQDVIHRIRIAST-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N5CCOCC5)C

Origin of Product

United States

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